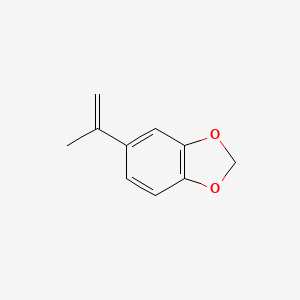

1,3-Benzodioxole, 5-(1-methylethenyl)-

Description

Structure

3D Structure

Properties

CAS No. |

119055-67-3 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5-prop-1-en-2-yl-1,3-benzodioxole |

InChI |

InChI=1S/C10H10O2/c1-7(2)8-3-4-9-10(5-8)12-6-11-9/h3-5H,1,6H2,2H3 |

InChI Key |

HVXSFCYOHKGEPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1=CC2=C(C=C1)OCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Benzodioxole, 5 1 Methylethenyl

Isomerization of Safrole to 1,3-Benzodioxole (B145889), 5-(1-methylethenyl)-

The primary industrial route to 1,3-Benzodioxole, 5-(1-methylethenyl)- involves the isomerization of the naturally abundant safrole. This reaction entails the migration of the double bond from the terminal (allyl) position to a position conjugated with the benzene (B151609) ring, resulting in the thermodynamically more stable internal (propenyl) isomer, isosafrole. iitm.ac.in This isomerization is almost always a catalytic process and yields a mixture of cis- and trans-isomers.

Base-Catalyzed Isomerization Processes

Base-catalyzed isomerization represents the most traditional and widely employed method for converting safrole to isosafrole. iitm.ac.in Strong bases, such as potassium hydroxide (B78521) (KOH), are typically used, often in an alcoholic solvent at elevated temperatures. iitm.ac.in

The reaction mechanism involves the abstraction of a proton from the carbon atom adjacent to the benzene ring and the double bond, forming a resonance-stabilized carbanion. Subsequent protonation at the terminal carbon of the original double bond yields the propenylbenzene structure. The process generally favors the formation of the more stable trans-isosafrole over the cis-isomer, with typical ratios around 9:1. iitm.ac.in

Several variations of the base-catalyzed process have been developed to improve efficiency and reduce harsh reaction conditions. For instance, using potassium hydroxide in ethanol (B145695) or n-butyl alcohol can achieve high conversion rates. google.commdma.ch Another approach involves using solid alkali flakes, like sodium hydroxide (NaOH), which can lead to a rapid, exothermic reaction once initiated, driving the conversion to near completion. The use of phase transfer catalysts has also been explored to enhance the reaction. iitm.ac.in

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Conversion (%) | Ref |

| KOH | Alcoholic solution | High | 6-7 hours | ~90 | google.com |

| NaOH/γ-Al2O3 or NaOH/CaO | - | 110-125 | 1-2 hours | >99.8 (purity) | google.com |

| Iron Pentacarbonyl / NaOH | - | 110 (initiation) | 6 minutes (exotherm) | >99.5 | |

| KOH | n-Butyl alcohol | Room Temp | 3 hours | - | mdma.ch |

Heterogeneous Catalysis in Isomerization (e.g., Hydrotalcite)

In a move towards more environmentally friendly processes, heterogeneous catalysts have been investigated for the isomerization of safrole. iitm.ac.inrsc.org Hydrotalcites, which are layered double hydroxides with basic properties, have emerged as effective solid base catalysts for this transformation. iitm.ac.inrsc.org

Research has shown that Mg-Al hydrotalcites can achieve high conversions of safrole to isosafrole. iitm.ac.in The reaction is typically carried out in a polar solvent like Dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The catalytic activity is attributed to the Brønsted basic hydroxyl groups within the hydrotalcite lattice. iitm.ac.in One study demonstrated that a Mg-Al hydrotalcite with a Mg/Al atomic ratio of 6.0 resulted in a 98% conversion of safrole at 200°C, with a cis/trans-isosafrole ratio of 1/9. iitm.ac.in This method offers advantages such as easier catalyst separation and potential for recycling, aligning with the principles of green chemistry. rsc.orgrsc.org

| Catalyst | Mg/Al Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | cis:trans Ratio | Ref |

| Mg-Al Hydrotalcite | 6.0 | DMSO | 200 | 6 | 98 | 10:90 | iitm.ac.in |

| Mg-Al Hydrotalcite | 3.0 | DMSO | 200 | 6 | 82 | 15:85 | iitm.ac.in |

| Mg-Fe Hydrotalcite | 6.0 | DMSO | 200 | 6 | 65 | 18:82 | iitm.ac.in |

| Mg-Cr Hydrotalcite | 6.0 | DMSO | 200 | 6 | 40 | 20:80 | iitm.ac.in |

Oxidative Transformations of 1,3-Benzodioxole, 5-(1-methylethenyl)-

The propenyl side chain of isosafrole is susceptible to various oxidative transformations, which are crucial for the synthesis of valuable derivatives like piperonal (B3395001).

Epoxidation Reactions and Intermediate Formation

The double bond in isosafrole can be readily oxidized to form an epoxide intermediate, 1,3-benzodioxole, 5-[(1-methyloxiranyl)methyl]-, also known as isosafrole oxide. rsc.org This reaction is a key step in several synthetic pathways.

Peroxy acids, such as performic acid or peracetic acid, are commonly used reagents for this epoxidation. rsc.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of isosafrole. The resulting epoxide is a strained three-membered ring that can be isolated or, more commonly, used in situ for subsequent reactions. Under acidic conditions, the epoxide ring can open to form a vicinal diol (isosafrole glycol). rsc.orgthegoodscentscompany.com

Alternative epoxidation methods have been developed to avoid the use of strong peroxy acids. One such method involves the use of hydrogen peroxide in an alkaline medium with a nitrile solvent like acetonitrile (B52724), which forms a peroxycarboximidic acid intermediate that acts as the epoxidizing agent. Another approach uses Oxone (potassium peroxymonosulfate) in a methanol (B129727)/water mixture. mdma.ch

| Epoxidation Reagent | Solvent | Conditions | Intermediate(s) | Ref |

| Performic Acid | Dichloromethane | 16h, Room Temp | Isosafrole Epoxide | |

| Peracetic Acid (in situ) | Ethyl Acetate / H2O2 | - | Isosafrole Epoxide | rsc.orgrsc.org |

| Hydrogen Peroxide / Acetonitrile | Methanol / Water | pH 8-10.5, 20h | Isosafrole Epoxide | |

| Oxone (2KHSO5·KHSO4·K2SO4) | Methanol / Water | 5h | Isosafrole Epoxide | mdma.ch |

Oxidative Cleavage to Piperonal

The most significant oxidative transformation of isosafrole is its cleavage to produce piperonal (3,4-methylenedioxybenzaldehyde). rsc.orgmdma.ch This conversion is a cornerstone of the flavor and fragrance industry. nih.gov

Historically, strong oxidizing agents like chromic acid or potassium permanganate (B83412) were used. rsc.org While effective, these reagents generate significant amounts of toxic waste. Ozonolysis, the reaction of isosafrole with ozone followed by a reductive workup, is a high-yielding method (up to 96%) but requires specialized equipment. mdma.ch

More contemporary and greener methods are continuously being developed. A chemo-enzymatic approach involves the epoxidation of isosafrole, followed by hydrolysis to the corresponding diol. rsc.orgrsc.org This diol is then subjected to oxidative cleavage using an oxidizing agent like manganese dioxide (MnO2), which can be regenerated in situ, to yield piperonal. rsc.orgrsc.org Electrochemical oxidation has also been explored as a non-polluting alternative, proceeding through the formation of a bromohydrin or epoxide intermediate which is then cleaved. mdma.ch

| Oxidizing System | Conditions | Yield (%) | Notes | Ref |

| Ozonolysis | - | 96 | Requires ozone generator | |

| Potassium Dichromate / H2SO4 | - | 47 | - | |

| Potassium Permanganate | - | 8 | Major product is piperonylic acid | |

| Chemo-enzymatic (Epoxidation -> Diol -> MnO2) | Continuous-flow conditions | - | Environmentally benign approach | rsc.orgrsc.org |

| Electrochemical Oxidation | MeCN-H2O / NaBr | Room Temperature | High selectivity via intermediate | mdma.ch |

Formation of Vicinal Diols and Alpha-Hydroxy Ketones

The conversion of 1,3-Benzodioxole, 5-(1-methylethenyl)-, an analogue of isosafrole, into vicinal diols and α-hydroxy ketones involves key oxidative transformations. These functional groups are important synthons in organic synthesis. researchgate.net

Vicinal Diols: A common and effective method to produce vicinal diols from propenylbenzenes is through a two-step chemo-enzymatic process. nih.gov This process begins with the epoxidation of the alkene functional group, followed by the hydrolysis of the resulting epoxide ring. This sequence yields a stereoisomeric mixture of the corresponding 1,2-diols. nih.gov For instance, the related compound 1-(1,3-benzodioxol-5-yl)propene (isosafrole) is converted into 1-(1,3-benzodioxol-5-yl)propane-1,2-diol via this epoxidation-hydrolysis pathway. nih.gov

Alpha-Hydroxy Ketones: Alpha-hydroxy ketones, also known as acyloins, can be synthesized from vicinal diols through selective oxidation. nih.govwikipedia.org Various methods have been developed for this transformation. One approach involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with ultrasound waves to selectively oxidize secondary 1,2-diols into α-hydroxy ketones. nih.gov Other reagents and catalytic systems, such as hydrogen peroxide, are also employed for this oxidation. nih.gov The resulting 1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-one is an example of an α-hydroxy ketone derived from the corresponding diol. nih.gov Additionally, various terminal olefins can be directly converted to α-hydroxy ketones using potassium permanganate oxidation. organic-chemistry.org

Chemo-Enzymatic Synthesis and Biotransformations

The integration of chemical and enzymatic methods offers a powerful strategy for the synthesis of derivatives of 1,3-Benzodioxole, 5-(1-methylethenyl)-. Biotransformations, utilizing whole microbial cells or isolated enzymes, can achieve high regio- and stereoselectivity under mild conditions. nih.govinteresjournals.orgmedcraveonline.com

A notable chemo-enzymatic approach involves the epoxidation of the propenyl side chain, followed by enzymatic hydrolysis of the epoxide. This method has been successfully applied to isosafrole to produce a stereoisomeric mixture of the corresponding diols. nih.gov The first step, epoxidation, creates a reactive intermediate which is then subjected to hydrolysis to open the ring and form the vicinal diol. This process highlights the utility of combining chemical synthesis with biocatalysis to generate valuable chiral building blocks. nih.gov

Microbial biotransformation is a versatile tool for modifying complex organic molecules. medcraveonline.com Various microorganisms, including fungi and bacteria, possess enzyme systems capable of catalyzing specific chemical reactions such as hydroxylation, oxidation, and epoxidation. nih.gov These transformations are often regio- and stereoselective, providing access to compounds that are difficult to obtain through conventional chemical synthesis. researchgate.net

Fungal strains, in particular, are known to perform a wide array of biotransformation reactions. nih.govresearchgate.net For example, butanediol (B1596017) dehydrogenases, found in bacteria like Bacillus clausii, can catalyze the enantioselective reduction of diketones to vicinal diols via an α-hydroxy ketone intermediate, demonstrating the potential of microbial enzymes in these synthetic pathways. nih.gov While specific studies on the biotransformation of 1,3-Benzodioxole, 5-(1-methylethenyl)- by named fungal or bacterial strains are not detailed in the provided sources, the extensive literature on the microbial transformation of related natural products suggests a high potential for generating novel derivatives. interesjournals.orgnih.gov These processes are part of a broader movement known as "White Biotechnology," which employs living cells and enzymes for industrial production. nih.gov

Derivatization Reactions of 1,3-Benzodioxole, 5-(1-methylethenyl)-

The 1,3-benzodioxole scaffold is present in many biologically active compounds and serves as a versatile starting point for the synthesis of a wide range of derivatives. researchgate.netresearchgate.netresearchgate.networldresearchersassociations.com

Cyclic imides are recognized as important pharmacophores due to their diverse biological activities, including antimicrobial and anticancer effects. nih.gov While direct synthesis of cyclic imide derivatives from 1,3-Benzodioxole, 5-(1-methylethenyl)- is not explicitly described, a plausible synthetic route can be envisioned. This would likely involve oxidative cleavage of the alkene side chain to form a dicarboxylic acid, which could then be reacted with ammonia (B1221849) or a primary amine followed by cyclization to form a cyclic imide, such as a succinimide (B58015) or glutarimide (B196013) derivative. Phthalimides, a type of bicyclic imide, are also used as intermediates in the synthesis of various compounds. nih.gov

The 1,3-benzodioxole moiety is a key structural feature in many synthetic and natural products, and its derivatives have been explored for various applications. chemicalbook.comresearchgate.netnih.gov Synthetic strategies often involve modifying the substituents on the benzodioxole ring. For example, Suzuki-Miyaura coupling reactions have been employed to introduce a variety of aryl and heterocyclic groups onto the 1,3-benzodioxole core. researchgate.networldresearchersassociations.com In one synthetic route, (6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol was used as a starting material to create a series of new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring via a multi-step process that included a click reaction and a final Suzuki-Miyaura coupling. researchgate.networldresearchersassociations.com These reactions demonstrate the utility of the 1,3-benzodioxole structure as a platform for generating diverse and complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netnajah.edu

Role in Advanced Chemical Synthesis and Emerging Applications

Precursor in Organic Synthesis

Isosafrole is a key starting material in several multi-step synthetic pathways, valued for the reactivity of its propenyl group and the stability of the 1,3-benzodioxole (B145889) moiety. These characteristics make it a foundational building block for a variety of target molecules.

Synthetic Routes to Piperonal (B3395001) for the Flavor and Fragrance Industry

Piperonal, also known as heliotropin, is a highly sought-after aromatic aldehyde prized for its sweet, floral, and vanilla-like scent, reminiscent of the heliotrope flower. It is a crucial component in the flavor and fragrance industries. Historically and currently, a primary industrial route to piperonal involves the oxidative cleavage of the propenyl double bond of isosafrole. nih.govrsc.org Isosafrole itself is typically obtained through the base-catalyzed isomerization of safrole, a naturally abundant compound extracted from the essential oil of sassafras trees. rsc.orgmdpi.com

Several oxidative methods have been developed and employed for the conversion of isosafrole to piperonal:

Ozonolysis: This is a common and efficient method where ozone (O₃) is passed through a solution of isosafrole. rsc.orgdiva-portal.org The ozone cleaves the double bond to form an unstable ozonide intermediate, which is then worked up under reductive conditions (e.g., using zinc dust or dimethyl sulfide) to yield piperonal. This method is known for its high yields. rsc.orgmdpi.com

Oxidation with Chromium(VI) Salts: Reagents such as potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid have been traditionally used to oxidize isosafrole to piperonal. nih.govrsc.org While effective, this method generates chromium-containing waste, which poses environmental concerns. tue.nl

Permanganate (B83412) Oxidation: Potassium permanganate (KMnO₄) can also be used for the oxidative cleavage of isosafrole. researchgate.net The reaction conditions need to be carefully controlled to prevent over-oxidation of the resulting aldehyde to the corresponding carboxylic acid (piperonylic acid).

Chemo-enzymatic Synthesis: More recently, greener and more sustainable methods are being explored. One such approach is a chemo-enzymatic three-step process. rsc.orgmdpi.com This involves the lipase-mediated epoxidation of isosafrole, followed by hydrolysis to the corresponding diol, and subsequent oxidation to piperonal using a recyclable oxidizing agent like manganese dioxide (MnO₂). rsc.orgmdpi.com

Electrochemical Oxidation: Electrochemical methods offer a non-polluting alternative to traditional heavy metal oxidants. tue.nl A two-step electrochemical procedure can be employed where isosafrole is first converted to isosafrole glycol, which is then cleaved to form piperonal. tue.nl

The choice of synthetic route often depends on factors such as desired yield, cost, scalability, and environmental considerations.

| Oxidation Method | Key Reagents | Primary Intermediate | Key Advantages/Disadvantages |

| Ozonolysis | Ozone (O₃), Reductive agent (e.g., Zn) | Ozonide | High yield; Requires specialized equipment. rsc.orgmdpi.com |

| Chromium(VI) Oxidation | K₂Cr₂O₇, H₂SO₄ | Not applicable | Effective and traditional; Environmental concerns due to chromium waste. nih.govrsc.org |

| Permanganate Oxidation | KMnO₄ | Not applicable | Readily available oxidant; Risk of over-oxidation. researchgate.net |

| Chemo-enzymatic | Lipase, H₂O₂, MnO₂ | Isosafrole epoxide, Isosafrole glycol | Green chemistry approach; Milder reaction conditions. rsc.orgmdpi.com |

| Electrochemical | Electric current, NaBr | Isosafrole glycol | Avoids hazardous chemical oxidants; Can be highly selective. tue.nl |

Pathways to 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

1,3-Benzodioxole, 5-(1-methylethenyl)- is also a direct precursor to 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), also known as piperonyl methyl ketone (PMK). mdpi.com This ketone is a significant intermediate in various chemical syntheses. The conversion of isosafrole to MDP2P is primarily achieved through oxidation methods that specifically target the double bond to introduce a carbonyl group at the second carbon of the propyl chain.

Two main pathways are commonly described:

Wacker Oxidation: This method utilizes a palladium(II) catalyst, such as palladium chloride (PdCl₂), in the presence of a co-oxidant. researchgate.netchemistryviews.org In this process, the palladium catalyst activates the double bond of isosafrole towards nucleophilic attack by water. The co-oxidant, often copper(II) chloride (CuCl₂) with oxygen or a quinone, is used to regenerate the active Pd(II) catalyst, making the process catalytic in palladium. chemistryviews.orgsigmaaldrich.com The Wacker oxidation is a well-established method for converting terminal and internal alkenes to ketones.

Peroxyacid Oxidation: This is a two-step process that begins with the epoxidation of the isosafrole double bond using a peroxyacid, such as performic acid or peracetic acid. nih.govrsc.org The resulting epoxide, or its subsequent diol or glycol ester derivatives, is then subjected to an acid-catalyzed rearrangement, known as the pinacol (B44631) rearrangement. nih.gov This rearrangement converts the intermediate into the final ketone product, MDP2P. The reaction conditions, including the choice of peroxyacid and the presence of buffering agents, can influence the formation of byproducts. nih.gov

Both methods have been studied for their efficiency and the profile of impurities they generate, which can be important for tracking synthetic routes. mdpi.comutwente.nl

| Synthetic Pathway | Key Reagents | Key Intermediate | Reaction Type |

| Wacker Oxidation | PdCl₂, co-oxidant (e.g., CuCl₂/O₂) | Palladium-alkene complex | Catalytic oxidation researchgate.netchemistryviews.org |

| Peroxyacid Oxidation | Peroxyacid (e.g., performic acid), H₂SO₄ | Isosafrole epoxide/glycol | Epoxidation followed by acid-catalyzed rearrangement nih.govrsc.org |

Integration into the Synthesis of Complex Molecules

The 1,3-benzodioxole moiety is a structural feature present in numerous natural products and pharmacologically active compounds. Isosafrole, and its parent compound safrole, serve as accessible starting materials for the synthesis of such complex molecules.

One notable example is the use of safrole (which is readily isomerized to isosafrole) in the synthesis of a new strigol (B1235375) analogue. nih.govnih.gov Strigolactones are a class of plant hormones that regulate plant development. The synthesis involved the isomerization of safrole to isosafrole, which then underwent a cyclization reaction to form a substituted indanone, a key intermediate in the construction of the final multi-ring strigol analogue. nih.gov This demonstrates the utility of the isosafrole framework in building complex carbocyclic and heterocyclic systems.

Furthermore, the broader class of 1,3-benzodioxole derivatives, for which isosafrole is a potential synthetic precursor, has been extensively explored in medicinal chemistry. Researchers have designed and synthesized series of 1,3-benzodioxole-containing compounds and evaluated them for various biological activities, including:

Antitumor Activity: A series of 1,3-benzodioxole derivatives have been synthesized and tested for their in vitro growth inhibitory activity against human tumor cell lines. sciopen.com

Auxin Receptor Agonists: Novel N-(benzo[d] nih.govmdpi.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been developed as potent agonists for the auxin receptor TIR1, showing remarkable promotion of root growth in plants. researchgate.netrsc.org

These examples highlight that while the direct incorporation of the entire isosafrole molecule is less common, its 1,3-benzodioxole core is a valuable pharmacophore and a key building block in the synthesis of diverse and complex biologically active molecules. mdpi.com

Applications in Materials Science

The unique chemical structure of isosafrole, particularly the presence of the 1,3-benzodioxole group which can be considered a protected catechol, suggests potential applications in materials science, especially in the development of functional polymers.

Biomimetic Copolymerization in Adhesive Development

There is no direct evidence in the reviewed literature of 1,3-Benzodioxole, 5-(1-methylethenyl)- being used in biomimetic copolymerization for adhesive development. However, the field of mussel-inspired adhesives provides a strong rationale for the potential utility of isosafrole-derived monomers.

Marine mussels exhibit remarkable underwater adhesion through proteins rich in the catecholic amino acid L-3,4-dihydroxyphenylalanine (DOPA). rsc.orgnih.gov The catechol groups are crucial for both strong surface adhesion and cohesive cross-linking of the adhesive plaque. chemistryviews.orgnih.gov This has inspired a significant amount of research into synthetic polymers containing catechol moieties for use as wet adhesives, coatings, and sealants, particularly in biomedical applications. nih.govnih.govnih.gov

The common strategy involves the synthesis and polymerization of monomers containing a free catechol group, such as dopamine (B1211576) methacrylamide (B166291) (DOMA). utwente.nlnih.govresearchgate.net These catechol-containing polymers can be synthesized via free radical polymerization to create copolymers with tailored properties. nih.govmdpi.com The catechol units provide the necessary functionality for strong adhesion to a wide variety of surfaces, including metals and biological tissues. nih.govnih.gov

The 1,3-benzodioxole group in isosafrole is essentially a protected form of a catechol. In principle, the methylenedioxy bridge could be cleaved under certain chemical conditions to reveal the free catechol hydroxyl groups. Therefore, one could envision a synthetic strategy where isosafrole or a derivative is first polymerized, and the resulting polymer is then deprotected to unmask the catechol functionalities. This would create a mussel-inspired adhesive polymer. While this specific approach using isosafrole as the monomer has not been reported, the underlying chemical principle is well-established in the broader field of biomimetic adhesives. diva-portal.orgnih.gov The development of bio-based polymers from natural resources is a growing area of research, and compounds like isosafrole represent potential, though currently underexplored, feedstocks for such materials. diva-portal.orgnih.gov

Analytical Chemistry and Advanced Characterization Methodologies

Chromatographic Techniques for Analysis

Chromatography is the cornerstone for the separation and analysis of isosafrole from other related compounds and matrix components. Gas and liquid chromatography, particularly when coupled with sophisticated detectors, provide the necessary selectivity and sensitivity.

Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds like isosafrole, particularly in the context of essential oil analysis. edu.krdnih.govchromatographyonline.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For isosafrole analysis, capillary columns with non-polar or semi-polar stationary phases, such as those based on 5% phenyl-polydimethylsiloxane (e.g., HP-5MS or equivalent), are commonly employed. data.taipeiscitepress.org Detection is often achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for organic compounds. edu.krd The selection of GC parameters, including oven temperature programming, carrier gas flow rate, and injector settings, is optimized to achieve efficient separation from isomers like safrole and other constituents.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Isosafrole Analysis

| Parameter | Value |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60°C, ramp to 240-300°C |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the precise quantification of isosafrole. researchgate.net The technique is particularly advantageous for samples that may not be suitable for the high temperatures of GC. Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. rjpbcs.com A mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water is frequently used for elution. rjpbcs.comsielc.com

Detection is typically performed with a UV-Vis detector, as the benzodioxole ring in isosafrole exhibits strong absorbance in the ultraviolet region, with absorption maxima observed around 259 nm and 304 nm. caymanchem.com HPLC methods for isosafrole have been validated for linearity, accuracy, and precision, demonstrating excellent performance for quantitative studies. rjpbcs.comnih.gov Limits of detection (LOD) and quantitation (LOQ) are typically in the low microgram per milliliter (µg/mL) range, making it a sensitive technique. nih.gov For instance, one study reported an LOD of 0.0018 µg/mL and an LOQ of 0.0061 µg/mL for isosafrole. nih.gov

Table 2: Typical HPLC Method Parameters and Performance Data

| Parameter | Description |

| Stationary Phase | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) rjpbcs.com |

| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient/isocratic rjpbcs.comsielc.com |

| Flow Rate | 1.0 mL/min rjpbcs.com |

| Detection | UV at 259 nm or 304 nm caymanchem.com |

| Linear Range | e.g., 0.003 - 0.200 mg/mL nih.gov |

| Limit of Detection (LOD) | ~0.0018 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | ~0.0061 µg/mL nih.gov |

The coupling of chromatographic separation with mass spectrometry provides an unparalleled level of analytical specificity and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification of isosafrole. scitepress.org Following separation on the GC column, molecules are ionized, typically by electron ionization (EI), and the resulting mass-to-charge ratio of the parent ion and its fragments are measured. nih.gov This provides a unique "fingerprint" that confirms the identity of the analyte. GC-MS can be operated in various modes, including full scan for identification of unknowns and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for highly sensitive and selective quantification. data.taipei

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its high-resolution variants like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), is also a powerful tool. lcms.czresearchgate.net These techniques are useful for analyzing complex samples and can provide highly accurate mass measurements, enabling the determination of elemental composition. researchgate.net Tandem MS (MS/MS) capabilities allow for fragmentation of a selected precursor ion, which aids in structural elucidation and provides enhanced specificity for quantification, minimizing matrix interferences. nih.govncsu.edu

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation of 1,3-Benzodioxole (B145889), 5-(1-methylethenyl)-. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and fragmentation behavior, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. caltech.edu Through ¹H NMR and ¹³C NMR experiments, the chemical environment of each hydrogen and carbon atom in the isosafrole molecule can be mapped out.

In the ¹H NMR spectrum of isosafrole, characteristic signals include:

A singlet around 5.9 ppm corresponding to the two protons of the methylenedioxy group (-O-CH₂-O-). worldresearchersassociations.com

A series of signals in the aromatic region (typically 6.6-6.8 ppm) for the three protons on the benzene (B151609) ring.

Signals corresponding to the propenyl side chain (-CH=CH-CH₃), including a doublet for the terminal methyl group and multiplets for the vinylic protons. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom, including the methylenedioxy carbon, the aromatic carbons, and the carbons of the propenyl group. worldresearchersassociations.comresearchgate.net Advanced 2D NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming the complete molecular structure. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Isosafrole

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methylenedioxy (-O-CH₂-O-) | ~5.9 (s, 2H) | ~101 |

| Aromatic (Ar-H) | ~6.6 - 6.8 (m, 3H) | ~105 - 148 |

| Vinylic (-CH=CH-) | ~6.0 - 6.4 (m, 2H) | ~123 - 131 |

| Methyl (-CH₃) | ~1.8 (d, 3H) | ~18 |

(Note: Values are approximate and can vary based on solvent and experimental conditions.)

Mass spectrometry provides crucial information regarding the molecular weight and structural features of a molecule through its fragmentation pattern. libretexts.org When analyzed by electron ionization mass spectrometry (EI-MS), isosafrole exhibits a distinct fragmentation pattern that is useful for its identification. chemicalbook.com

The mass spectrum is characterized by a prominent molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 162, which confirms the molecular weight. nih.govmassbank.eu This peak is often the base peak (the most intense peak in the spectrum). massbank.eu The fragmentation of the molecular ion leads to several characteristic fragment ions. Key fragmentations involve the propenyl side chain and the stable benzodioxole ring system. Common fragment ions observed in the spectrum of isosafrole are listed in the table below.

Table 4: Key Mass Fragments of Isosafrole (EI-MS)

| m/z | Proposed Fragment Identity/Loss | Relative Intensity (Approx.) |

| 162 | [M]⁺· (Molecular Ion) | 100% (Base Peak) massbank.eu |

| 161 | [M-H]⁺ | Moderate massbank.eu |

| 135 | [M-C₂H₃]⁺ | Moderate massbank.eu |

| 131 | [M-CH₂O-H]⁺ | Low-Moderate |

| 104 | [M-C₃H₄O]⁺ | High nih.govmassbank.eu |

| 78 | [C₆H₆]⁺ | Moderate nih.govmassbank.eu |

(Source: Data compiled from MassBank and PubChem.) nih.govmassbank.eu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1,3-Benzodioxole, 5-(1-methylethenyl)-, the IR spectrum is characterized by absorption bands corresponding to its core structural features: the aromatic benzodioxole ring and the attached isopropenyl (1-methylethenyl) group.

The primary vibrations can be assigned to specific functional groups within the molecule. The spectrum will exhibit characteristic peaks for the aromatic C-H stretching, aromatic C=C stretching, the C=C stretching of the alkene group, the asymmetric and symmetric stretching of the C-O-C ether linkage in the dioxole ring, and various vibrations of the methylene (B1212753) (-CH₂) group of the five-membered ring. orientjchem.org

The aromatic region will show C-H stretching vibrations typically above 3000 cm⁻¹ and several C=C stretching bands in the 1450-1600 cm⁻¹ region. The isopropenyl group introduces a distinct C=C stretching vibration around 1640-1650 cm⁻¹ and vinyl C-H stretching vibrations. The dioxole moiety is identified by strong C-O-C stretching bands, often observed in the 1250-1000 cm⁻¹ range. researchgate.net Specifically, the methylene group (-CH₂) of the dioxole ring gives rise to stretching, scissoring, wagging, and twisting vibrations. orientjchem.orgscispace.com For instance, scissoring modes for the CH₂ group are typically observed near 1485 cm⁻¹. orientjchem.org

A summary of the expected characteristic IR absorption bands for 1,3-Benzodioxole, 5-(1-methylethenyl)- is provided in the table below, based on data from analogous structures. orientjchem.orgnist.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic and Alkene (Vinyl) C-H |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl and Dioxole -CH₂) |

| ~1650 | C=C Stretch | Isopropenyl Alkene |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1485 | CH₂ Scissoring | Dioxole Ring Methylene |

| ~1380 | C-H Bend | Methyl (CH₃) |

| 1280-1200 | CH₂ Twisting | Dioxole Ring Methylene scispace.com |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl Ether (Dioxole) |

| 1050-1000 | C-O-C Symmetric Stretch | Aryl Ether (Dioxole) |

| 900-800 | C-H Out-of-Plane Bend | Aromatic Ring Substitution Pattern |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Detection Methodologies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of chromophores. For 1,3-Benzodioxole, 5-(1-methylethenyl)-, the UV-Vis spectrum is dominated by the absorptions of the substituted benzodioxole chromophore. The conjugation of the isopropenyl group's double bond with the aromatic π-system influences the position and intensity of the absorption maxima (λmax).

The electronic spectrum of 1,3-benzodioxole derivatives typically displays strong absorption bands in the near-UV region. science-softcon.de These absorptions are attributed to π → π* transitions within the aromatic ring system. The presence of the dioxole ring and the alkene substituent modifies the electronic structure compared to unsubstituted benzene, generally causing a bathochromic (red) shift of the absorption bands to longer wavelengths.

| Compound | Reported λmax (nm) | Solvent | Transition Type |

|---|---|---|---|

| Isosafrole (analog) | ~260, ~310 | Not Specified | π → π |

| 1,3-Benzodioxole derivatives | 285-295 | Various | π → π science-softcon.de |

Impurity Profiling and Forensic Chemistry

Impurity profiling is a critical area of forensic chemistry that aims to identify the chemical signature of a substance. This signature, comprising starting materials, intermediates, by-products, and reagents, can provide valuable intelligence about the synthetic route used, linking different samples or seizures to a common origin. researchgate.net

Identification of Route-Specific Impurity Markers in Synthetic Pathways

The impurity profile of 1,3-Benzodioxole, 5-(1-methylethenyl)- is intrinsically linked to its method of synthesis. Different synthetic pathways will inevitably produce a unique constellation of minor components that serve as route-specific impurity markers. For instance, clandestine synthesis of related compounds often starts from precursors like piperonal (B3395001), safrole, or even vanillin. mdma.ch

A plausible synthesis of 1,3-Benzodioxole, 5-(1-methylethenyl)- would involve a Wittig reaction on piperonal (1,3-benzodioxole-5-carbaldehyde). Impurities from this route could include unreacted piperonal, triphenylphosphine (B44618) oxide (a Wittig by-product), and potential isomers or dimerization products.

Forensic analysis of related benzodioxole compounds has identified numerous impurities that can indicate the starting materials and reaction conditions. For example, in the synthesis of methylone from catechol, the intermediate 1,3-benzodioxole was found to contain impurities such as the 1,3-benzodioxole dimer and trimer, as well as various methylenebis-1,3-benzodioxole isomers. nih.gov The presence of such compounds in a sample of 1,3-Benzodioxole, 5-(1-methylethenyl)- would strongly suggest a synthesis pathway that involved the formation of the benzodioxole ring from a catechol precursor. Similarly, impurities arising from the starting material used to produce piperonal, such as piperine (B192125) from pepper, can also be carried through the synthesis and detected in the final product. mdma.ch

The identification of these chemical attribution signatures (CAS) is typically performed using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). researchgate.netnih.gov

| Potential Impurity Marker | Likely Synthetic Origin / Step | Significance |

|---|---|---|

| Piperonal | Unreacted starting material | Indicates synthesis from piperonal (e.g., via Wittig reaction). |

| Triphenylphosphine oxide | Reagent by-product | Specific marker for the Wittig reaction pathway. |

| Safrole / Isosafrole | Isomerization by-product or starting material | Suggests synthesis via isomerization of safrole or use of impure precursors. |

| 1,3-Benzodioxole dimer/trimer | By-product from benzodioxole ring formation | Points to synthesis from catechol precursors. nih.gov |

| Methylenebis-1,3-benzodioxoles | By-product from benzodioxole ring formation | Points to synthesis from catechol precursors. nih.gov |

Biochemical Mechanisms and Environmental Dynamics

Biochemical Transformation Pathways in Model Systems

The biochemical transformation of 1,3-Benzodioxole (B145889), 5-(1-methylethenyl)-, commonly known as safrole, is a critical process that underpins its biological activity. The initial and rate-limiting step in the bioactivation of safrole is the hydroxylation of the 1'-position of the allyl side chain, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. This enzymatic conversion results in the formation of the proximate carcinogen, 1'-hydroxysafrole. researchgate.netresearchgate.net

Subsequent metabolic steps can lead to the formation of a highly reactive electrophilic sulfuric acid ester, 1'-sulfooxysafrole. researchgate.net This ultimate carcinogen is capable of covalently binding to cellular macromolecules, most notably DNA, to form stable adducts. researchgate.netnih.gov The formation of these DNA adducts is considered a key initiating event in the carcinogenicity of safrole. nih.govtaylorandfrancis.com The primary adducts formed are with deoxyguanosine and deoxyadenosine (B7792050) residues in the DNA. researchgate.net Specifically, research has identified N2-(trans-isosafrol-3'-yl)-deoxyguanosine and N6-(trans-isosafrol-3'-yl)-deoxyadenosine as major adducts formed in vivo. researchgate.net

Studies utilizing human liver microsomes have identified specific CYP enzymes responsible for the 1'-hydroxylation of safrole. Notably, CYP2A6, CYP2C9, and CYP2E1 have been shown to play significant roles in this bioactivation pathway. researchgate.netnih.govtaylorandfrancis.com The involvement of these specific enzymes highlights the potential for inter-individual variability in safrole metabolism due to genetic polymorphisms in these CYP genes. taylorandfrancis.com

The formation of safrole-DNA adducts has been demonstrated in various experimental models, including rodent liver and human oral tissues. nih.gov The presence of these adducts can lead to mutations if not properly repaired, contributing to the initiation of carcinogenesis. nih.govtaylorandfrancis.com

| Molecule | Role | Key Enzymes Involved | Resulting Product/Effect |

|---|---|---|---|

| 1,3-Benzodioxole, 5-(1-methylethenyl)- (Safrole) | Parent Compound | Cytochrome P450 (CYP2A6, CYP2C9, CYP2E1) | 1'-hydroxysafrole |

| 1'-hydroxysafrole | Proximate Carcinogen | Sulfotransferases | 1'-sulfooxysafrole |

| 1'-sulfooxysafrole | Ultimate Carcinogen | N/A (Reacts with DNA) | DNA Adducts |

| DNA Adducts | Genotoxic Lesion | DNA Repair Enzymes | Potential for mutations if not repaired |

When DNA replication machinery encounters bulky DNA adducts, such as those formed by 1'-sulfooxysafrole, the replication fork can stall, leading to cell cycle arrest and potentially cell death. nih.gov To overcome this, cells employ a damage tolerance mechanism known as translesion DNA synthesis (TLS). nih.govnih.govduke.edu TLS utilizes specialized, low-fidelity DNA polymerases that can replicate past DNA lesions. nih.govresearchgate.net

While direct studies on TLS bypass of safrole-induced adducts are limited, the general mechanism is well-established for other bulky DNA lesions. nih.govresearchgate.net In this process, the high-fidelity replicative polymerase is temporarily replaced by a TLS polymerase at the site of the lesion. duke.edu These specialized polymerases have a more open active site, allowing them to accommodate the distorted DNA structure caused by the adduct. duke.edu

However, this bypass mechanism is often error-prone, as TLS polymerases have a higher propensity to insert incorrect bases opposite the damaged nucleotide. nih.govresearchgate.net This can lead to the introduction of point mutations in the daughter DNA strand. nih.gov The specific TLS polymerase involved and the accuracy of the bypass depend on the nature of the DNA lesion and the specific polymerase recruited. nih.gov For instance, some TLS polymerases may mediate error-free bypass of certain lesions, while others are more mutagenic. nih.gov The persistence of safrole-DNA adducts due to inefficient repair could necessitate the use of these TLS pathways, thereby contributing to the mutagenic potential of the compound. researchgate.net

1,3-Benzodioxole, 5-(1-methylethenyl)- has been shown to be a potent modulator of various enzyme activities, particularly those of the cytochrome P450 (CYP) system and mixed-function oxidases. nih.govresearchgate.net The methylenedioxy moiety of the molecule is a key structural feature responsible for its inhibitory effects on these enzymes.

Studies using human liver microsomes and recombinant human CYP enzymes have demonstrated that safrole is a non-selective inhibitor of several CYP isoforms, including CYP1A2, CYP2A6, CYP2D6, CYP2E1, and CYP3A4. nih.gov The inhibitory potency varies among the different isoforms. nih.gov Safrole exhibits strong inhibition of CYP1A2, CYP2A6, and CYP2E1. nih.gov

The mechanism of inhibition can also differ. For example, safrole acts as a competitive inhibitor of CYP1A2, while it demonstrates non-competitive inhibition of CYP2A6 and CYP2E1. nih.gov This inhibition of drug-metabolizing enzymes can have significant implications for the metabolism of other xenobiotics, potentially leading to drug-drug interactions. By inhibiting these enzymes, safrole can alter the clearance and biotransformation of co-administered substances that are substrates for these CYPs.

| CYP Isoform | Inhibitory Potency | Type of Inhibition |

|---|---|---|

| CYP1A2 | Strong | Competitive |

| CYP2A6 | Strong | Non-competitive |

| CYP2E1 | Strong | Non-competitive |

| CYP2D6 | Less Potent | Not specified |

| CYP3A4 | Less Potent | Not specified |

The molecular interactions of 1,3-Benzodioxole, 5-(1-methylethenyl)- and its metabolites can trigger a cascade of events within the cell, affecting various intracellular signaling pathways. One of the key consequences of safrole exposure is the induction of proinflammatory responses. nih.gov In macrophage cell models, safrole has been shown to induce the production of nitric oxide and proinflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

This inflammatory response is mediated through the activation of the nuclear factor-κB (NF-κB) pathway. nih.gov Safrole induces the degradation of the inhibitor of κB (IκB), leading to the phosphorylation and activation of NF-κB. nih.gov Furthermore, the phosphorylation of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is also induced by safrole. nih.gov These findings suggest that safrole-induced inflammation is regulated by the MAPK and NF-κB/IκB signaling pathways. nih.gov

In addition to its effects on inflammatory pathways, safrole has been demonstrated to alter intracellular calcium (Ca²⁺) homeostasis. researchgate.netnih.gov In various cell lines, safrole induces a concentration-dependent increase in cytosolic free Ca²⁺ levels. researchgate.netnih.gov This rise in intracellular Ca²⁺ is attributed to the release of Ca²⁺ from the endoplasmic reticulum via a phospholipase C-dependent mechanism, as well as an influx of extracellular Ca²⁺. researchgate.net Dysregulation of Ca²⁺ signaling can impact a multitude of cellular processes and contribute to cellular stress and apoptosis. researchgate.net

In Vitro Biological Activities and Mechanistic Investigations

1,3-Benzodioxole, 5-(1-methylethenyl)- has demonstrated notable antimicrobial activity against a range of pathogenic organisms. researchgate.netnih.govnih.gov Its efficacy has been observed against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netresearchgate.netnih.govnih.gov

One of the proposed mechanisms for its antibacterial action is the inhibition of efflux pumps in bacteria. nih.gov Efflux pumps are membrane proteins that actively transport antibiotics and other toxic substances out of the bacterial cell, contributing to antimicrobial resistance. nih.gov By inhibiting these pumps, safrole can enhance the efficacy of conventional antibiotics, making the bacteria more susceptible to their effects. nih.gov For example, safrole has been shown to potentiate the activity of norfloxacin (B1679917) against strains of Staphylococcus aureus. nih.gov

The broad-spectrum antifungal activity of safrole has also been documented. taylorandfrancis.com While the precise mechanisms are still under investigation, it is believed that the lipophilic nature of the compound allows it to disrupt the fungal cell membrane, leading to increased permeability and leakage of intracellular components. This disruption of membrane integrity can interfere with essential cellular processes, ultimately leading to fungal cell death. taylorandfrancis.com The antimicrobial activity of safrole and its derivatives makes it a compound of interest for the development of new antimicrobial agents. researchgate.net

| Pathogen Type | Example Organism | Observed Effect | Proposed Mechanism of Action |

|---|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Inhibition of growth, potentiation of antibiotic activity | Inhibition of efflux pumps (e.g., NorA, MepA) |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Variable, often less effective than against Gram-positive | Not fully elucidated |

| Fungi | Candida albicans, Aspergillus species | Fungicidal activity | Disruption of cell membrane integrity |

Antioxidant Activity and Associated Mechanisms

No studies were identified that specifically measure the antioxidant activity of 1,3-Benzodioxole, 5-(1-methylethenyl)-. Research on other 1,3-benzodioxole derivatives, such as Hypecoumic acid, has shown moderate antioxidant capabilities when tested using methods like the DPPH-scavenging assay. mdpi.comresearchgate.netnih.gov However, these findings are specific to different molecular structures and cannot be attributed to 1,3-Benzodioxole, 5-(1-methylethenyl)-.

Antiproliferative Effects on Select Cell Lines and Underlying Mechanisms

There is no available research detailing the antiproliferative effects of 1,3-Benzodioxole, 5-(1-methylethenyl)- on any specific cell lines. Studies on the broader class of 1,3-benzodioxole derivatives indicate that some possess anti-tumor properties by inducing oxidative stress and apoptosis. mdpi.comnih.gov For instance, certain arsenical conjugates of 1,3-benzodioxole have demonstrated anti-proliferation efficiency against various cancer cell lines. mdpi.com These activities are, however, dependent on the entire structure of the conjugate, not just the benzodioxole moiety.

Anti-inflammatory Mechanisms in Cellular Models

Specific data on the anti-inflammatory mechanisms of 1,3-Benzodioxole, 5-(1-methylethenyl)- in cellular models is not present in the available literature. Related compounds, such as dillapiole, have been shown to possess moderate anti-inflammatory properties in animal models. nih.gov Structure-activity relationship studies on these analogues suggest the benzodioxole ring is important for this biological activity, but the specific mechanisms for the requested compound have not been elucidated. nih.gov

Environmental Fate and Degradation Mechanisms

Atmospheric Degradation Processes (e.g., Hydroxyl Radical, Ozone, Photolysis)

No experimental or theoretical studies on the atmospheric degradation of 1,3-Benzodioxole, 5-(1-methylethenyl)- were found. Generally, compounds with similar structures (containing aromatic rings and external double bonds) are expected to be degraded in the atmosphere primarily by reaction with hydroxyl (OH) radicals and ozone. However, without specific rate constants and product studies, any discussion of atmospheric lifetime or degradation pathways would be purely speculative.

Degradation Pathways in Aqueous and Soil Systems

The environmental fate, including degradation pathways and persistence in aqueous and soil systems, has not been documented for 1,3-Benzodioxole, 5-(1-methylethenyl)-. The mobility and degradation of organic compounds in soil are influenced by factors such as sorption to organic matter and clay, which cannot be determined without experimental data. mdpi.com While general principles of pesticide and chemical contaminant fate in soil and water exist, they cannot be specifically applied to this compound without dedicated research. researchgate.net

Biotransformation by Environmental Microorganisms

There are no studies detailing the biotransformation of 1,3-Benzodioxole, 5-(1-methylethenyl)- by specific environmental microorganisms. Microbial biotransformation is a known pathway for the degradation of a wide range of organic compounds, often involving processes like hydroxylation, oxidation, and demethylation. medcraveonline.comnih.gov However, the specific metabolites and microbial species involved in the transformation of the requested compound remain uninvestigated.

Due to the absence of specific data for 1,3-Benzodioxole, 5-(1-methylethenyl)- in the scientific literature, the generation of the requested article is not feasible.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules. These methods are instrumental in understanding how a molecule like isosafrole, particularly after metabolic activation, interacts with biological macromolecules.

After metabolic activation, isosafrole can form covalent adducts with DNA, such as N²-(trans-isosafrol-3'-yl)-2'-deoxyguanosine (S-3'-N²-dG). nih.gov The persistence of these adducts is a critical factor in mutagenesis. Molecular dynamics (MD) simulations have been employed to study the structural impact of these adducts on the DNA double helix. nih.govacs.org

Research has shown that the formation of the S-3'-N²-dG adduct induces only subtle changes and minimal distortion in the DNA structure. nih.govacs.orgresearchgate.net This limited distortion is significant because the primary cellular repair mechanism for such bulky adducts, Nucleotide Excision Repair (NER), often relies on recognizing larger structural alterations in the DNA helix. researchgate.netwur.nl The inefficiency of NER in repairing these adducts, potentially due to this lack of significant structural change, can lead to their persistence and accumulation. nih.govacs.org

Further computational and experimental studies have investigated the bypass of these adducts by specialized translesion synthesis (TLS) polymerases. Studies on the N²-SF-dG adduct (an identical structure to S-3'-N²-dG) revealed that it does not significantly affect the thermal stability of duplex DNA and retains the standard B-form helical conformation. This lack of structural disturbance may allow the adduct to evade some common DNA repair mechanisms. Primer extension assays combined with molecular modeling showed that human TLS polymerases hpolκ and hpolη can bypass the N²-SF-dG adduct in an error-free manner. The modeling suggested that the adduct can reorient itself to pair with the incoming nucleotide, facilitating an effective and accurate bypass.

| Finding | Biochemical Implication | References |

|---|---|---|

| Adduct formation causes only subtle changes to DNA structure. | May lead to inefficient recognition and activation of the Nucleotide Excision Repair (NER) pathway. | nih.govacs.org |

| Adduct does not significantly alter thermal stability or B-form helical conformation. | May allow the adduct to escape detection by some DNA repair mechanisms. | |

| Human TLS polymerases hpolκ and hpolη can perform error-free bypass. | Suggests these specific polymerases may not be the primary contributors to safrole-induced carcinogenicity. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods can predict molecular geometry, stability, and reactivity, providing a theoretical foundation for understanding chemical behavior.

Quantum chemical calculations have been effectively applied to the 1,3-benzodioxole (B145889) scaffold to predict chemical properties. For instance, DFT computations are used to explore the electronic structure, molecular geometry, kinetic stability, and chemical reactivity of various 1,3-benzodioxole derivatives. mdpi.comdntb.gov.uascispace.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally indicates higher molecular reactivity, suggesting a greater tendency to participate in chemical reactions. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational, or in silico, SAR methods are crucial for screening derivatives and understanding metabolic differences across species.

Computational tools are widely used to assess the drug-like properties and biological potential of new derivatives before their synthesis, saving time and resources. For derivatives of isosafrole (obtained from the isomerization of safrole), in silico methods have been used to evaluate their potential as new therapeutic agents. scielo.br

In one study, ten novel imide derivatives were synthesized from safrole. scielo.brresearchgate.net Before or after synthesis, these compounds were evaluated in silico according to Lipinski's rule of five. This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict a compound's potential oral bioavailability. scielo.brresearchgate.net The study found that the synthesized imides did not violate Lipinski's rule, indicating a desirable profile for potential new drug candidates. This computational screening was coupled with experimental testing that confirmed strong to moderate antifungal activity for several derivatives against strains of Candida and Cryptococcus. scielo.brresearchgate.net Such studies demonstrate how in silico assessments can guide the design and synthesis of derivatives with specific biological activities. scielo.br Other research has focused on synthesizing and evaluating the antimicrobial, antioxidant, and anticancer activities of oxygenated derivatives of propenylbenzenes, including isosafrole. nih.gov

| Derivative Class | In Silico Method | Predicted/Assessed Outcome | References |

|---|---|---|---|

| Cyclic Imides | Lipinski's Rule of Five | Potential as new oral drug candidates; desirable pharmacokinetic profile. | scielo.brresearchgate.net |

| Oxygenated Derivatives (Diols, Hydroxy ketones) | (Not specified, but evaluated for) | Biological activities including antimicrobial, antioxidant, and antiproliferative effects. | nih.gov |

The toxicity of isosafrole is closely linked to its metabolic bioactivation, primarily to 1'-hydroxy-safrole, a reaction mediated by cytochrome P450 (CYP) enzymes. nih.govnih.govwur.nl Significant inter-species variability exists in these metabolic pathways, which complicates the extrapolation of toxicity data from animals to humans. nih.govrug.nl

An in silico workflow based on molecular modeling, docking, and molecular dynamics has been successfully applied to investigate these inter-species differences. nih.govnih.govwur.nl This computational approach has been used to study the bioactivation of safrole by key enzymes (CYP1A2 and CYP2A6) across a range of species, including humans, rats, mice, cats, dogs, rabbits, pigs, goats, sheep, and chickens. nih.govnih.gov

The computational models simulate the interaction between safrole and the active site of the species-specific CYP enzymes. A key metric used is the distance between the atom undergoing hydroxylation on the safrole molecule and the iron atom of the enzyme's heme group. nih.gov A shorter, more stable distance over the course of the simulation suggests a higher likelihood of the metabolic reaction occurring. nih.gov

For example, simulations showed that the interaction of safrole with rat and mouse CYP2A6 homologs resulted in a larger average distance to the heme iron compared to the human CYP2A6 enzyme. nih.gov This suggests that safrole might be less efficiently converted to the 1'-hydroxy metabolite in rats and mice than in humans, a finding that aligns with previous in vitro data. nih.gov Such computational comparisons provide a mechanistic basis for observed differences in metabolism and toxicity, helping to prioritize species for further experimental studies and refine risk assessments. nih.govnih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Contributions and Advancements

Research into 1,3-Benzodioxole (B145889), 5-(1-methylethenyl)- and related compounds has established a solid foundation in several key areas. The 1,3-benzodioxole moiety is recognized as a versatile pharmacophore and a key structural component in numerous biologically active molecules. researchgate.netnih.gov Synthetic advancements have focused on creating derivatives with enhanced biological efficacy. For instance, new amino-acyl derivatives have been synthesized from the 1,3-benzodioxole unit found in natural products like safrole. researchgate.net These synthetic efforts are often aimed at exploring a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

A significant area of advancement lies in the design of novel analogues for specific therapeutic targets. Researchers have successfully used the 1,3-benzodioxole scaffold as a bioisosteric replacement for other chemical groups to create compounds with improved activity. For example, replacing the vanillyl group in capsaicin (B1668287) with a benzodioxole group led to analogues with relevant cytotoxicity against breast cancer cell lines. researchgate.net Furthermore, the development of derivatives as potential auxin receptor agonists for promoting root growth in plants highlights the compound's relevance in agriculture. frontiersin.org These contributions underscore the value of the 1,3-benzodioxole core in developing new molecules for pharmaceutical and agricultural applications. frontiersin.orgchemicalbook.com

Identification of Persistent Knowledge Gaps and Emerging Research Avenues

Despite the progress, several knowledge gaps persist, opening up promising avenues for future research. While numerous derivatives have been synthesized and screened for biological activity, the precise mechanisms of action for many of these compounds remain to be fully elucidated. Future studies should focus on detailed mechanistic investigations to understand how these molecules interact with their biological targets at a molecular level.

A significant emerging avenue is the application of computational and computer-aided drug discovery techniques. frontiersin.org These approaches can accelerate the screening of virtual libraries of 1,3-benzodioxole derivatives and predict their activity, helping to rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds. frontiersin.org There is a particular need to explore the potential of these compounds as neuroprotective agents, building on preliminary findings with similar structures. rsc.org

Furthermore, while the synthesis of various derivatives is well-documented, there is an opportunity to develop more sustainable and efficient synthetic methodologies. mdpi.com Exploring continuous flow synthesis processes and employing recyclable heterogeneous catalysts could improve the environmental footprint and economic viability of producing these compounds on a larger scale. mdpi.com Another area ripe for investigation is the creation of novel prodrugs and delivery systems to enhance the bioavailability and clinical applicability of promising benzodioxole-based therapeutic agents. mdpi.com

Broader Implications for Fundamental Chemical Sciences and Interdisciplinary Fields

The research on 1,3-Benzodioxole, 5-(1-methylethenyl)- and its analogues has broader implications that extend beyond the study of a single molecule. In fundamental chemical sciences, the synthesis of these compounds contributes to the ever-expanding toolkit of organic chemistry, providing new examples for multicomponent reactions and the development of novel synthetic strategies. mdpi.com The unique electronic properties of the 1,3-benzodioxole ring system continue to make it an interesting subject for studies in physical organic chemistry. chemicalbook.com

In the interdisciplinary field of medicinal chemistry, the 1,3-benzodioxole moiety serves as a privileged scaffold for drug discovery. researchgate.netchemicalbook.com The successful development of analogues with diverse biological activities, from anticancer to plant growth promotion, demonstrates the versatility of this chemical structure. researchgate.netfrontiersin.org This body of work provides valuable insights for designing future therapeutic agents for a wide range of diseases. The study of these compounds also has implications for agricultural science, where new molecules could lead to improved crop yields and stress resistance. frontiersin.org As research continues, the exploration of 1,3-benzodioxole derivatives will likely continue to foster collaboration between chemists, biologists, and pharmacologists, leading to innovations in both fundamental science and applied technology.

Q & A

Q. What are the recommended synthetic routes for 1,3-Benzodioxole, 5-(1-methylethenyl)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via Claisen rearrangement of allyl ether precursors derived from methylenedioxybenzene derivatives. Optimization involves controlling reaction temperature (e.g., 150–200°C) and catalyst selection (e.g., acidic or thermal conditions). Purity can be enhanced using fractional distillation under reduced pressure (boiling point: ~354.7 K at 0.005 bar) . Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for monitoring reaction progress and verifying purity .

Q. How can spectroscopic and chromatographic techniques distinguish 1,3-Benzodioxole derivatives from structural analogs?

Methodological Answer:

- IR Spectroscopy : Identify characteristic C-O-C stretching vibrations (1,100–1,250 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) in the benzodioxole ring .

- NMR : The ¹H-NMR spectrum shows distinct singlet peaks for methylenedioxy protons (~5.9–6.0 ppm) and splitting patterns for propenyl substituents .

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 162 for molecular ion [M⁺]) differentiate isomers like 5-(1-propenyl)- and 5-(2-propenyl)- derivatives .

Q. What analytical approaches resolve stereoisomerism in propenyl-substituted 1,3-Benzodioxole derivatives?

Methodological Answer: Chiral chromatography using β-cyclodextrin columns or enantioselective GC phases can separate cis/trans or E/Z isomers. X-ray crystallography (e.g., single-crystal analysis) provides definitive stereochemical assignments, as demonstrated for related benzodioxole ketones . Thermodynamic data (e.g., enthalpy of vaporization: 59.4 kJ/mol) can further validate isomer stability .

Advanced Research Questions

Q. How do computational models predict substituent effects on the electronic properties of 1,3-Benzodioxole derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron distribution and frontier molecular orbitals. For example, propenyl substituents increase electron density at the benzodioxole ring, altering reactivity in electrophilic substitutions. These models correlate with experimental UV-Vis spectra and redox potentials .

Q. What methodologies detect 1,3-Benzodioxole derivatives in environmental matrices, and how are detection limits improved?

Methodological Answer: Solid-phase microextraction (SPME) paired with GC-MS achieves sub-ppb detection in groundwater. EPA Method 8270 recommends using deuterated internal standards (e.g., d₃-safrole) to correct matrix effects. Recent advancements in high-resolution MS (HRMS) enhance specificity for trace analysis in complex environmental samples .

Q. What strategies are effective in designing bioactive 1,3-Benzodioxole derivatives for antimicrobial applications?

Methodological Answer: Structure-activity relationship (SAR) studies guide substituent modifications. For example, introducing tert-butyl groups at position 3 and hydropyrazole moieties at position 5 improves antibacterial potency against Gram-positive pathogens. In vitro assays (e.g., MIC determinations) and molecular docking (e.g., targeting bacterial enoyl-ACP reductase) validate efficacy .

Q. How do conflicting thermodynamic datasets for 1,3-Benzodioxole derivatives arise, and how are they reconciled?

Methodological Answer: Discrepancies in vapor pressure or enthalpy data may stem from differences in measurement techniques (e.g., static vs. dynamic methods). Cross-validation using the NIST ThermoML archive and statistical analysis (e.g., Bland-Altman plots) resolve inconsistencies. Collaborative studies under standardized conditions (e.g., IUPAC protocols) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.